N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a fluorinated pyrimidine ring, a piperidine scaffold, and a tetrahydrobenzoisoxazole-carboxamide moiety. The 5-fluoropyrimidine group enhances metabolic stability and binding interactions, while the piperidine and tetrahydrobenzoisoxazole components contribute to solubility and conformational rigidity.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c19-13-10-21-18(22-11-13)24-7-5-12(6-8-24)9-20-17(25)16-14-3-1-2-4-15(14)26-23-16/h10-12H,1-9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLYLDITKGAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of fluorinated heterocycles and fused bicyclic systems. Below is a detailed comparison with analogous compounds from patent literature and synthetic studies:
Table 1: Structural and Functional Comparison
Key Findings :
Fluorinated Pyrimidines vs. Pyrazolopyrimidines: The target compound’s 5-fluoropyrimidine group offers superior metabolic stability compared to pyrazolopyrimidine derivatives (e.g., Example 57 in ), which are prone to oxidative degradation in vivo . The sulfonamide group in ’s compounds improves solubility but introduces hydrogen-bonding competition, reducing blood-brain barrier penetration compared to the carboxamide in the target molecule.
Tetrahydrobenzoisoxazole vs. Benzodioxole Systems :
- The tetrahydrobenzoisoxazole core in the target compound provides greater conformational rigidity than benzodioxole-based analogs (e.g., 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)... in ). This rigidity may enhance target selectivity but reduces adaptability to enzyme active-site mutations .
Piperidine vs. Indole Scaffolds :
- Piperidine derivatives (target compound) generally exhibit better pharmacokinetic profiles than indole-based hydrazides (e.g., N'-[(Z)-(5-methoxy-1H-indol-3-yl)... in ), which suffer from rapid hepatic clearance due to indole ring oxidation.
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